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2-heptyl-3-hydroxy-3H-quinolin-4-one

Quorum Sensing Bioreporter Assay Virulence Regulation

Researchers requiring native Pseudomonas Quinolone Signal for quorum-sensing studies need authentic PQS-not the less potent precursor HHQ, which lacks iron-chelating ability. This compound delivers 10-fold greater PqsR potency (EC50 0.15 μM vs. 1.50 μM for HHQ) and the C3-hydroxyl group essential for Fe(III) chelation (log β3 = 36.2). • Potent PqsR agonism for sensitive P. putida bioreporter assays. • Unique iron-chelating function for virulence & biofilm research. • ≥98% HPLC purity with batch-to-batch QC documentation. • Shipped globally from stock under recommended storage conditions.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 108985-27-9
Cat. No. B024866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-heptyl-3-hydroxy-3H-quinolin-4-one
CAS108985-27-9
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCCCCCCC1=NC2=CC=CC=C2C(=O)C1O
InChIInChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,16,19H,2-6,11H2,1H3
InChIKeyIRNQEHWHRAZAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PQS: Core Quorum-Sensing Signal in P. aeruginosa


2-Heptyl-3-hydroxy-3H-quinolin-4-one, also known as Pseudomonas Quinolone Signal (PQS), is a key 2-alkyl-4-quinolone (AQ) quorum-sensing (QS) signaling molecule produced by Pseudomonas aeruginosa [1]. It functions as a cell-to-cell communication signal, regulating a complex network of virulence factor expression, biofilm maturation, and iron scavenging mechanisms as a function of bacterial population density [1]. PQS is biosynthesized from its direct precursor, 2-heptyl-4-quinolone (HHQ), via the action of the monooxygenase PqsH [2]. Unlike HHQ, PQS possesses a hydroxyl group at the C3 position, a structural feature that confers distinct physicochemical properties and biological functions, including iron chelation and the ability to induce membrane vesicle formation [3]. This compound is an essential tool for dissecting the pqs QS system in Gram-negative pathogens.

Quorum-sensing signaling tool for pqs system studies
Enables virulence factor and biofilm regulation research
Supports iron chelation and homeostasis investigations

PQS vs. HHQ: Distinct Functional Roles


In quorum-sensing research, the substitution of PQS with its precursor HHQ or other alkyl chain variants like C9-PQS is not a functional equivalence. Despite sharing a common biosynthetic pathway, these molecules exhibit vastly different potencies in activating QS pathways, inducing distinct gene regulons, and possessing unique physicochemical properties [1]. For instance, HHQ, which lacks the C3 hydroxyl group, cannot chelate iron or induce membrane vesicle formation, two critical functions of PQS in P. aeruginosa pathogenesis [2]. Furthermore, transcriptional profiling reveals that PQS and HHQ control overlapping but distinct sets of virulence genes, with PQS demonstrating greater potency in the induction of key virulence determinants [1]. Therefore, the selection of PQS versus its analogs is a critical experimental variable that directly impacts the interpretation of virulence, biofilm, and intercellular signaling studies.

Structural difference

HHQ lacks the C3 hydroxyl group, preventing iron chelation and membrane vesicle induction — two critical functions of PQS.

Transcriptional regulon mismatch

PQS and HHQ control overlapping but distinct virulence gene sets; substitution with HHQ may underestimate PQS-specific gene induction.

Assay-dependent potency

Agonist activity differs markedly between reporter systems (e.g., P. putida vs. P. aeruginosa); direct substitution can alter activation profiles and confound data interpretation.

PQS Quantitative Comparison with Analogs


P. putida Bioreporter Agonist Potency

In a P. putida bioreporter system utilizing the PqsR transcriptional regulator, PQS demonstrates significantly higher potency compared to its precursor HHQ. The half-maximal effective concentration (EC50) for PQS is an order of magnitude lower than that for HHQ, indicating a stronger activation of the PqsR-dependent pqsA promoter [1].

P. putida Bioreporter Potency
Head-to-head
PQS EC50: 0.15 μM vs HHQ EC50: 1.50 μM
10-fold lower concentration

Assay-specific response in P. putida bioreporter; supports concentration-response modeling.

P. putida KT2440 pqsR-PpqsA-lacZ, β-galactosidase readout.

Quorum Sensing Bioreporter Assay Virulence Regulation

P. aeruginosa Biosensor Agonist Potency

Contrasting the P. putida system, in a P. aeruginosa ΔpqsA mutant harboring a pqsA::luxCDABE reporter, PQS is significantly less potent than HHQ. The EC50 value for PQS is approximately 41-fold higher than that for HHQ, demonstrating a stark context-dependency in agonist potency [1].

P. aeruginosa Biosensor Potency
Head-to-head
PQS EC50: 18 μM vs HHQ EC50: 0.44 μM
Approx. 41-fold higher concentration

Model-dependent reporter response in P. aeruginosa; highlights assay context sensitivity.

P. aeruginosa ΔpqsA pqsA::luxCDABE, bioluminescence assay.

Quorum Sensing Biosensor Transcriptional Regulation

Iron Chelation Capability

PQS possesses a unique chemical function that its precursor HHQ lacks: the ability to chelate ferric iron. Biophysical analysis of 2-alkyl-3-hydroxy-4-quinolones, the structural class of PQS, reveals a high overall stability constant for the Fe(III) complex. In contrast, HHQ, which lacks the C3 hydroxyl group, does not form an iron complex under physiological conditions [1].

Iron Chelation Property
Head-to-head
log β3 = 36.2 (Fe(III) complex)
PQS class forms stable complex

Supports iron-dependent virulence gene regulation studies; HHQ cannot chelate iron.

pH 7.4, physiological buffer; HHQ lacks C3 hydroxyl.

Iron Chelation Virulence Metallobiology

Transcriptional Induction of Virulence Genes

Transcriptomic analysis in a P. aeruginosa strain unable to synthesize its own AQs (Δ4AQ) reveals that PQS is a more potent inducer of key QS and virulence genes compared to an equimolar concentration of HHQ. For example, the gene pqsB (PA0997), which encodes a subunit of the HHQ/PQS biosynthesis enzyme, shows a 17.5-fold induction by PQS versus only a 6.7-fold induction by HHQ [1].

Virulence Gene Induction (pqsB)
Head-to-head
PQS: 17.5-fold vs HHQ: 6.7-fold
2.6-fold higher induction

Indicates differential transcriptomic response magnitude in P. aeruginosa Δ4AQ strain.

40 μM each compound; microarray analysis.

Transcriptomics Virulence Gene Regulation PqsR Signaling

PQS Optimal Application Scenarios


P. putida Bioreporter Agonist

For researchers developing or utilizing P. putida bioreporter strains that rely on the PqsR-PpqsA regulatory circuit, PQS is the preferred agonist. Its EC50 of 0.15 μM is 10-fold lower than that of HHQ (1.50 μM), allowing for more sensitive detection and a wider dynamic range in assays [1]. This makes PQS essential for screening applications where a strong signal at low concentrations is required.

Iron Chelation and Iron-Starvation Response

PQS is the mandatory reagent for any study examining the intersection of quorum sensing and iron homeostasis in P. aeruginosa. Its ability to chelate Fe(III) with a stability constant of log β3 = 36.2 is a unique property not shared by its precursor HHQ [1]. Therefore, experiments designed to dissect iron-dependent virulence gene regulation, siderophore interplay, or the effects of iron limitation on biofilm development require PQS, not HHQ.

Virulence & Biofilm Gene Activation

Investigators seeking to achieve maximal, physiologically relevant induction of the P. aeruginosa pqs regulon should select PQS. Transcriptomic data demonstrates that PQS is a more potent inducer than HHQ for a suite of genes involved in virulence factor production and biofilm maturation, including a 2.6-fold greater induction of the central biosynthetic gene pqsB [1]. This makes PQS the optimal tool for in vitro studies modeling high-cell-density, high-virulence states.

Application
Selection Property
Validation Focus
P. putida bioreporter assays
Concentration-response profile in bioreporter context
Verify EC50 in target reporter system
Iron homeostasis and QS crosstalk studies
Iron(III) chelation capability
Confirm complex formation under experimental conditions
Maximal pqs regulon induction studies
Transcriptional induction efficiency in P. aeruginosa
Validate gene expression for virulence/biofilm targets

Technical Documentation Hub

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27 linked technical documents
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